molecular formula C13H18N2O4 B7979561 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Cat. No.: B7979561
M. Wt: 266.29 g/mol
InChI Key: OQRZNQUJJOTXFX-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a complex organic compound that features a pyridine ring substituted with a tert-butoxy group, an amino group, and a carboxylic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common method is the controlled ring-opening polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . This process uses primary amine initiators to produce the corresponding poly(N-(3-tert-butoxy-3-oxopropyl) glycine) with specific molecular weights and narrow molecular weight distribution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include the use of specialized reactors and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The amino and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its utility in multiple research fields highlight its versatility and importance.

Properties

IUPAC Name

2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(pyridin-3-ylmethyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-12(2,3)19-11(18)13(14,10(16)17)7-9-5-4-6-15-8-9/h4-6,8H,7,14H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRZNQUJJOTXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=CC=C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619552
Record name 3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105454-25-9
Record name 3-(2-Amino-3-tert-butoxy-2-carboxy-3-oxopropyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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